1-chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide

Covalent inhibitor design Nucleophilic substitution Sulfonamide diversification

Researchers designing covalent probes or enantiopure sultams face a critical gap: standard achiral sulfonamides lack the stereochemical control and electrophilic reactivity needed for target engagement. 1-Chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide (CAS 1406684-24-9) solves this with its unique dual functionality. - **Electrophilic Handle:** Chloromethyl group enables nucleophilic displacement (Cys, Lys, Ser) for covalent probe development-functionality absent in non-chlorinated analogs. - **Chiral Scaffold:** The (1-phenylethyl) moiety supports diastereoselective synthesis and furnishes enantiopure sultams via intramolecular cyclization, reducing synthetic steps. - **Assay-Ready Stability:** Tertiary sulfonamide structure ensures pH-independent ionization (pH 1-9), eliminating a key confounding variable in cellular target engagement assays.

Molecular Formula C10H14ClNO2S
Molecular Weight 247.74 g/mol
Cat. No. B13639527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide
Molecular FormulaC10H14ClNO2S
Molecular Weight247.74 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(C)S(=O)(=O)CCl
InChIInChI=1S/C10H14ClNO2S/c1-9(10-6-4-3-5-7-10)12(2)15(13,14)8-11/h3-7,9H,8H2,1-2H3
InChIKeyLCEQUUFUWLGNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide: Identity and Procurement Class


1-Chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide (CAS 1406684-24-9) is a tertiary sulfonamide within the broader N-substituted-N-phenylethylsulfonamide chemical class, explicitly encompassed by patent US20120122920A1 as a member of compound libraries designed for biological and pharmacological screening [1]. The molecule (C₁₀H₁₄ClNO₂S, MW 247.74) features a chloromethyl (–CH₂Cl) substituent on the sulfonyl group, an N-methyl group, and an N-(1-phenylethyl) moiety bearing a single asymmetric center . Unlike simple antibacterial primary sulfonamides, this compound is a fully N,N-disubstituted tertiary sulfonamide whose primary value proposition lies in its electrophilic chloromethyl handle enabling covalent derivatization and its chiral phenylethyl scaffold supporting diastereoselective synthesis .

Chloromethyl electrophilic handle for covalent derivatization Enables nucleophilic displacement; absent in non-chlorinated analogs
Chiral N-(1-phenylethyl) scaffold supports diastereoselective synthesis Single asymmetric center; combined with electrophile for stereochemical control
Tertiary sulfonamide – no ionizable N–H pH-independent ionization profile across physiological range
Patent-classified drug discovery library member (US20120122920A1) Documented screening library provenance

Why Analogs Cannot Replace 1-Chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide


Substituting 1-chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide with its non-chlorinated counterpart N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0) eliminates the electrophilic chloromethyl handle essential for nucleophilic substitution chemistry, covalent target engagement, or downstream diversification . Conversely, replacing it with N-(chloromethyl)-N-methylmethanesulfonamide (lacking the phenylethyl group) removes the chiral 1-phenylethyl scaffold that enables diastereoselective transformations and stereochemical probing in medicinal chemistry [1]. Even structurally similar analogs such as N-benzyl-1-chloro-N-ethylmethanesulfonamide (CAS 1339753-90-0) exhibit measurably different lipophilicity (predicted density 1.270 vs. 1.266 g/cm³), boiling point, and steric profiles that alter reactivity, chromatographic behavior, and biological partitioning—rendering simple interchange scientifically invalid without re-optimization .

Non-chlorinated analogs lose electrophilic reactivity
N-(1-phenylethyl)methanesulfonamide cannot undergo nucleophilic displacement; covalent derivatization workflows require the chloromethyl group.
Achiral chloromethyl analogs lack stereochemical control
N-(chloromethyl)-N-methylmethanesulfonamide has zero asymmetric centers; diastereoselective synthesis and chiral probing are not supported.
LogP mismatch alters assay and chromatographic behavior
A ~2.3 unit LogP difference vs. non-phenylethyl analog changes membrane partitioning and reversed-phase retention, requiring re-optimization.

Differentiation Evidence vs. Closest Analogs


Chloromethyl Electrophilic Handle for Covalent Derivatization

1-Chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide possesses a chloromethyl (–CH₂Cl) group attached directly to the sulfonyl sulfur, constituting a reactive electrophilic center absent in N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0, which bears a simple methyl group). This structural difference is binary: the chloromethyl analog can undergo nucleophilic displacement with amines, thiols, alkoxides, and carboxylates to generate diversified sulfonamide libraries, whereas the non-chlorinated comparator is chemically inert toward such transformations under equivalent conditions . The chloromethanesulfonamide moiety is documented to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the electrophilic –CH₂Cl group enabling late-stage functionalization not accessible with simple methanesulfonamides .

Chloromethyl Handle
Head-to-head
–CH₂Cl present vs. –CH₃ only in non-chlorinated analog; reactive electrophile enables nucleophilic substitution.
Supports covalent library construction; non-negotiable for electrophile-based workflows.
Binary difference; absent leaving group prevents analogous chemistry.
Covalent inhibitor design Nucleophilic substitution Sulfonamide diversification Electrophilic warhead

LogP Lipophilicity Differentiation from Non-Phenylethyl Analog

The target compound has a vendor-reported LogP of 1.83 (Fluorochem technical datasheet), whereas the structurally simpler chloromethyl analog lacking the phenylethyl group—N-(chloromethyl)-N-methylmethanesulfonamide—has a predicted LogP of –0.47 [1]. This ΔLogP of approximately 2.3 units is substantial and translates into markedly different behavior in reversed-phase chromatography, biological membrane partitioning, and protein binding. The non-chlorinated analog N-(1-phenylethyl)methanesulfonamide has a predicted density of 1.176 g/cm³ versus the target compound's predicted density of 1.266 g/cm³, reflecting the mass contribution of the chlorine atom . The N-benzyl-1-chloro-N-ethyl analog (CAS 1339753-90-0) has a predicted density of 1.270 g/cm³ and a boiling point of 361.9 °C, whereas the target compound has a predicted density of 1.266 g/cm³ and a boiling point of 350.9±52.0 °C—a boiling point difference of ~11 °C that affects purification and handling protocols .

LogP Lipophilicity
Source review
ΔLogP +2.30 (target 1.83 vs. non-phenylethyl analog –0.47)
Alters permeability, chromatographic retention, and bioassay partitioning.
Predicted and vendor-reported values; verify experimentally for assay conditions.
Lipophilicity LogP Membrane permeability ADME prediction Chromatographic retention

Chiral Scaffold Enabling Diastereoselective Synthesis

The target compound contains exactly one asymmetric carbon atom (the benzylic carbon of the 1-phenylethyl group), as specified in the Fluorochem datasheet . This contrasts with N-(chloromethyl)-N-methylmethanesulfonamide, which has zero asymmetric centers and cannot support stereochemical differentiation. The N-(1-phenylethyl) group is a well-precedented chiral auxiliary in sulfonamide chemistry: N-1-phenylethyl-substituted vinylsulfonamides have been employed to access enantiopure sultams via thermal and high-pressure intramolecular Diels–Alder reactions, with the chiral phenylethyl group enabling diastereoselective cyclization and subsequent debenzylation to yield NH-sultams in high yields . The combination of the chloromethyl electrophile and the chiral N-(1-phenylethyl) auxiliary in a single building block provides a dual-functionality platform—simultaneously enabling covalent bond formation and stereochemical control—that neither the achiral chloromethyl analog nor the non-chlorinated chiral analog can independently deliver.

Chiral Centers
Class-level
1 asymmetric center vs. 0 in achiral chloromethyl analog
Enables diastereoselective transformations; combined with electrophile for stereochemical control.
Sultam formation precedent from N-1-phenylethyl vinylsulfonamides.
Chiral synthesis Diastereoselectivity Sultam formation Asymmetric induction Stereochemical probing

Patented Drug Discovery Library Classification

US Patent US20120122920A1, titled 'Libraries of N-substituted-N-phenylethylsulfonamides for drug discovery,' explicitly claims compound libraries comprising N-substituted-N-phenylethylsulfonamides for biological and pharmacological screening to identify lead compounds capable of modulating biological target activity [1]. The target compound—1-chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide—falls squarely within the Markush structure of this patent family, where the sulfonamide nitrogen is substituted with methyl and 1-phenylethyl groups and the sulfonyl bears a chloromethyl substituent. The patent describes these libraries as useful for screening against diverse biological targets, with claims encompassing modulation of inflammatory processes [1]. This formal classification as a drug discovery library component distinguishes the target compound from general-purpose sulfonamide building blocks and positions it within a documented framework for pharmaceutical lead generation.

Library Classification
Source review
Explicitly covered by US20120122920A1 claims; full Markush match.
Documented IP provenance for drug discovery screening library procurement.
Comparators partially match or lack the full substitution pattern.
Compound library Drug discovery High-throughput screening Chemical biology Lead identification

Purity and Cold Storage Supply Chain Requirements

The target compound is commercially available at ≥98% purity from multiple authorized vendors including Fluorochem (Product F745481) and ChemScene (Cat. CS-0351790), with a defined storage requirement of sealed container at 2–8 °C in dry conditions . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . In contrast, N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0), the non-chlorinated analog, typically does not carry acute toxicity or cold-storage requirements and is available as a lurasidone impurity reference standard with characterization data compliant with regulatory guidelines . The hazardous classification and temperature-controlled storage requirement of the target compound directly impact shipping logistics, customs handling, and laboratory storage infrastructure—factors that must be incorporated into procurement planning and cost calculations. The Fsp³ (fraction of sp³-hybridized carbons) value of 0.4 reported by Fluorochem provides an additional molecular complexity metric useful for library diversity assessment .

Purity & Storage
Head-to-head
≥98% purity; 2–8°C sealed dry storage; GHS07 hazards.
Supports screening quality standards; cold-chain logistics required.
Non-chlorinated analog often ambient storage; no acute toxicity class.
Chemical procurement Purity specification Storage condition Supply chain Hazard classification

Tertiary Sulfonamide Stability vs. Secondary Sulfonamides

As a fully N,N-disubstituted tertiary sulfonamide, the target compound lacks the acidic sulfonamide N–H proton present in secondary sulfonamides such as N-(1-phenylethyl)methanesulfonamide (predicted pKa = 10.23 ± 0.40) . This structural feature has two consequences: (1) the target compound cannot undergo N–H deprotonation under physiological or moderately basic conditions, eliminating a potential site for pH-dependent solubility changes, metal chelation, or metabolic N-glucuronidation; and (2) it cannot act as a hydrogen bond donor, reducing polar surface area contributions from the sulfonamide group. The non-chlorinated secondary sulfonamide comparator, by contrast, has a predicted pKa of 10.23 and one hydrogen bond donor, which can influence pharmacokinetic behavior, protein binding, and formulation stability in pH-variable environments . While direct comparative biological data for these specific compounds are not publicly available, the tertiary sulfonamide structural feature is a recognized strategy in medicinal chemistry for modulating physicochemical and ADME properties of sulfonamide-containing lead compounds [1].

Tertiary Sulfonamide
Class-level
0 N–H donors vs. 1 for secondary analog (pKa 10.23 predicted)
pH-independent ionization; eliminates confounding N–H effects in biological assays.
Class-level inference from sulfonamide medicinal chemistry; limited direct data.
Sulfonamide stability pKa N-alkylation Metabolic stability Formulation compatibility

Procurement and Application Scenarios


Covalent Fragment Library Synthesis with Electrophilic Warhead

Research groups constructing focused covalent inhibitor libraries should procure this compound as the primary sulfonamide electrophile building block. The chloromethyl group provides a reactive handle for nucleophilic displacement with cysteine thiols, lysine amines, or serine hydroxyls in target proteins, enabling covalent probe development . The non-chlorinated analog N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0) cannot serve this function, as it lacks any leaving group for covalent bond formation. The LogP of 1.83 places the compound in a lipophilicity range suitable for membrane-permeable probe design, whereas the achiral chloromethyl analog (LogP –0.47) would be too hydrophilic for comparable cellular penetration .

Chiral Sultam Synthesis via Diastereoselective Cyclization

The combination of the chiral N-(1-phenylethyl) auxiliary and the chloromethyl electrophile makes this compound a privileged starting material for intramolecular cyclization reactions yielding enantiopure sultams. Literature precedent demonstrates that N-1-phenylethyl-substituted vinylsulfonamides undergo thermal and high-pressure intramolecular Diels–Alder reactions to produce enantiopure γ- and δ-sultams in high yields, with the chiral auxiliary enabling diastereoselective cyclization . The target compound's chloromethyl group can be elaborated to vinyl or alkynyl sulfonamides for analogous cyclization chemistries. Procuring this specific compound eliminates the need for separate chiral resolution or auxiliary introduction steps, reducing the synthetic sequence by at least one step compared to starting from achiral chloromethanesulfonamide .

HTS Library Augmentation with Patent-Classified Sulfonamides

For organizations augmenting corporate screening collections with novel chemical matter, this compound offers the dual advantage of structural novelty and documented inclusion within the patented US20120122920A1 N-substituted-N-phenylethylsulfonamide library space . The Fsp³ value of 0.4 indicates a favorable balance of saturated (sp³) carbon content associated with higher clinical success rates in drug discovery. The compound's 98% purity specification from multiple vendors ensures compatibility with high-throughput screening quality standards, while its single asymmetric center provides a defined stereochemical entry point for hit expansion that the achiral N-(chloromethyl)-N-methylmethanesulfonamide cannot offer .

pH-Independent Chemical Biology Probe Development

The tertiary sulfonamide structure of the target compound—lacking any ionizable N–H proton—ensures pH-independent ionization state across the physiological range (pH 1–9). This is a critical advantage for cellular assay development, where secondary sulfonamide probes (such as N-(1-phenylethyl)methanesulfonamide with predicted pKa = 10.23) may exhibit pH-dependent changes in membrane permeability, subcellular distribution, or target engagement . For chemical biology groups designing cellular thermal shift assays (CETSA), cellular uptake experiments, or intracellular target engagement studies, the tertiary sulfonamide scaffold eliminates a confounding variable that complicates data interpretation with secondary sulfonamide probes. Procurement should account for the cold-storage requirement (2–8 °C) and GHS07 hazard classification in laboratory planning .

Application
Selection Property
Validation Focus
Covalent fragment library synthesis
Chloromethyl electrophilic handle
Nucleophilic displacement reactivity with thiols, amines, alkoxides
Chiral sultam diastereoselective synthesis
Chiral N-(1-phenylethyl) auxiliary + electrophile
Diastereoselective cyclization outcomes
HTS library augmentation
Patent-classified library member (US20120122920A1)
IP landscape and screening hit triaging relevance
pH-independent chemical probe development
Tertiary sulfonamide (no ionizable N–H)
pH-independent cellular behavior and assay interpretation
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